molecular formula C15H18FNO2 B041659 3-(p-Fluorobenzoyloxy)tropane CAS No. 1392492-03-3

3-(p-Fluorobenzoyloxy)tropane

Cat. No.: B041659
CAS No.: 1392492-03-3
M. Wt: 263.31 g/mol
InChI Key: YXDFSLSXLYAAPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(p-Fluorobenzoyloxy)tropane is generally achieved through a fluorine substitution method. This involves replacing one or more hydrogen atoms in tropacocaine with fluorine atoms using a fluorinating reagent . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form, which is then used for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(p-Fluorobenzoyloxy)tropane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tropane derivatives .

Comparison with Similar Compounds

    Tropacocaine: Another tropane derivative with local anesthetic properties.

    4-Fluorococaine: A fluorinated analogue of cocaine with similar stimulant and anesthetic properties.

    RTI-160: A tropane derivative known for its stimulant effects.

Uniqueness: 3-(p-Fluorobenzoyloxy)tropane is unique due to its balanced profile of anesthetic and stimulant properties. While it has only 30% of the stimulant potency of cocaine, it maintains similar potency as a local anesthetic, making it a valuable compound for specific medical and research applications .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFSLSXLYAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023632
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498558-69-3
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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